molecular formula C16H20N2O6S2 B2512249 methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034365-34-7

methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2512249
CAS No.: 2034365-34-7
M. Wt: 400.46
InChI Key: AFCVHMBCYKGHOT-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a unique organic compound with intricate molecular architecture It is composed of multiple functional groups, contributing to its varied reactivity and applications

Scientific Research Applications

Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is used in numerous fields:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Potential use in studying biochemical pathways due to its reactive functional groups.

  • Medicine: : Research into drug design and interactions, particularly for its potential therapeutic properties.

  • Industry: : Possible applications in developing new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves several steps, each with specific reaction conditions:

  • Formation of the Thiophene Derivative: : The synthesis begins with the preparation of the thiophene derivative. This step might involve the bromination of thiophene followed by substitution reactions to introduce the 2-(2-hydroxyethoxy)ethyl group.

  • Preparation of the Phenylsulfamoyl Intermediate: : Separately, the phenylsulfamoyl group is prepared by reacting an appropriate phenyl derivative with sulfonyl chloride and subsequent amination.

  • Coupling Reaction: : The final step involves coupling the thiophene derivative with the phenylsulfamoyl intermediate under controlled conditions, such as using a base like sodium hydride in an inert solvent, followed by methylation to introduce the carbamate group.

Industrial Production Methods

Industrial-scale production of this compound would likely follow similar steps but optimized for efficiency and yield. This could involve:

  • High-throughput synthesis techniques.

  • Use of continuous flow reactors to manage reaction conditions more precisely.

  • Advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo a variety of chemical reactions:

  • Oxidation: : This compound can be oxidized, especially at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may target the carbamate or sulfamoyl groups, using agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the carbamate or sulfamoyl sites, under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate; typically in acidic or neutral medium.

  • Reduction: : Lithium aluminum hydride, sodium borohydride; usually in aprotic solvents like ether or THF.

  • Substitution: : Alkoxides, amines; usually in the presence of a base such as sodium or potassium hydroxide.

Major Products

The products depend on the specific reactions:

  • Oxidation: : Possible formation of sulfoxides or sulfones.

  • Reduction: : Amine derivatives.

  • Substitution: : Varied functionalized compounds based on the nucleophile used.

Mechanism of Action

The specific mechanism of action of methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate depends on its application:

  • Biochemical Pathways: : It may interact with enzymes or receptors, altering biochemical pathways.

  • Therapeutic Effects: : If used in medicine, it might inhibit certain enzymes or mimic natural substrates, affecting physiological processes.

Comparison with Similar Compounds

Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can be compared with other sulfonyl-phenyl carbamates and thiophene-containing compounds:

Similar Compounds

  • Methyl 4-aminophenylcarbamate: : Lacks the sulfonyl and thiophene groups.

  • Methyl 4-(N-(2-hydroxyethyl)sulfamoyl)phenylcarbamate: : Similar but without the thiophene moiety.

  • Thiophene-2-carboxylate derivatives: : Shares the thiophene core but differs in functional groups.

Uniqueness

  • Functional Diversity: : The combination of thiophene, sulfamoyl, and carbamate groups in one molecule is rare.

This compound stands out due to its complex structure and versatile reactivity, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S2/c1-23-16(20)18-12-4-6-13(7-5-12)26(21,22)17-11-14(24-9-8-19)15-3-2-10-25-15/h2-7,10,14,17,19H,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCVHMBCYKGHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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